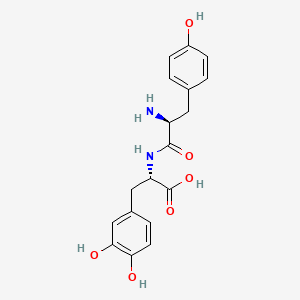
L-Tyrosine, 3-hydroxy-N-L-tyrosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, 3-hydroxy-N-L-tyrosyl-: is an aromatic amino acid with the molecular formula C9H11NO3. It is a derivative of phenylalanine, containing a hydroxyl group attached to the aromatic ring. This compound plays a crucial role in protein synthesis and is involved in various biochemical processes within the body .
准备方法
Synthetic Routes and Reaction Conditions: L-Tyrosine can be synthesized through the hydroxylation of phenylalanine. The enzyme phenylalanine hydroxylase catalyzes this reaction, adding a hydroxyl group to the aromatic ring of phenylalanine to form L-Tyrosine .
Industrial Production Methods: In industrial settings, L-Tyrosine is often produced via microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-Tyrosine. The fermentation process involves the cultivation of these microorganisms in a nutrient-rich medium, followed by the extraction and purification of L-Tyrosine .
化学反应分析
Types of Reactions: L-Tyrosine undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form dopaquinone, an intermediate in the synthesis of melanin.
Reduction: Reduction reactions can convert L-Tyrosine to its corresponding alcohol derivatives.
Substitution: The hydroxyl group in L-Tyrosine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Dopaquinone and other melanin precursors.
Reduction: Alcohol derivatives of L-Tyrosine.
Substitution: Various substituted tyrosine derivatives.
科学研究应用
Chemistry: L-Tyrosine is used as a precursor in the synthesis of various pharmaceuticals and biochemicals .
Biology: In biological research, L-Tyrosine is studied for its role in protein synthesis and signal transduction pathways .
Medicine: L-Tyrosine is investigated for its potential therapeutic effects in conditions such as depression, stress, and cognitive disorders .
Industry: L-Tyrosine is used in the production of dietary supplements and as a food additive .
作用机制
L-Tyrosine exerts its effects primarily through its role as a precursor to catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine . These neurotransmitters are involved in various physiological processes, such as mood regulation, stress response, and cognitive function . L-Tyrosine is also involved in the synthesis of thyroid hormones and melanin .
相似化合物的比较
Phenylalanine: The precursor to L-Tyrosine, lacking the hydroxyl group on the aromatic ring.
Tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness: L-Tyrosine’s unique hydroxyl group allows it to participate in specific biochemical reactions that phenylalanine cannot. This makes it essential for the synthesis of catecholamines and melanin .
属性
CAS 编号 |
37181-63-8 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O6/c19-13(7-10-1-4-12(21)5-2-10)17(24)20-14(18(25)26)8-11-3-6-15(22)16(23)9-11/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1 |
InChI 键 |
IFYRJFLAKDZMPP-KBPBESRZSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


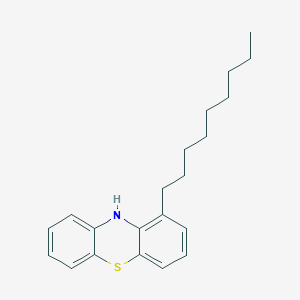
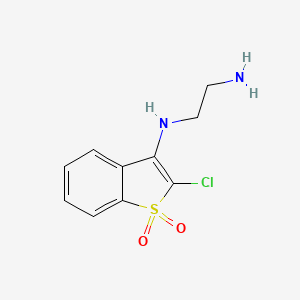
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
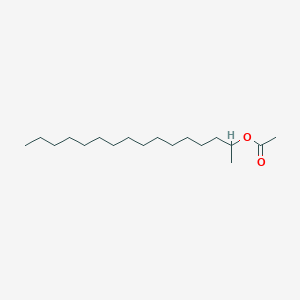
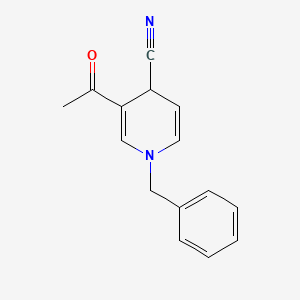
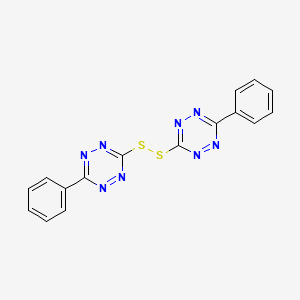
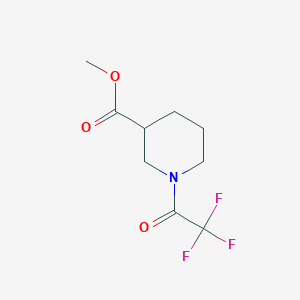


![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)
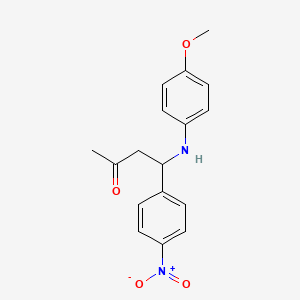

![1H-imidazo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B14668619.png)
